1-(2-Methoxyphenyl)-3-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea
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Overview
Description
1-(2-Methoxyphenyl)-3-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)-3-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea typically involves the following steps:
Formation of the Intermediate: The initial step involves the preparation of 2-(6-oxo-1,6-dihydropyridazin-3-yl)phenylamine through a cyclization reaction of appropriate precursors under controlled conditions.
Urea Formation: The intermediate is then reacted with 2-methoxyphenyl isocyanate in the presence of a suitable catalyst to form the desired urea derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Optimization of Reaction Parameters: Such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Purification Techniques: Including crystallization, filtration, and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyphenyl)-3-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The carbonyl group in the dihydropyridazinone moiety can be reduced to form hydroxyl derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Including Lewis acids or bases to facilitate substitution reactions.
Major Products:
Oxidation Products: Phenolic derivatives with altered electronic properties.
Reduction Products: Hydroxyl derivatives with potential changes in biological activity.
Substitution Products: Halogenated or nitrated derivatives with modified reactivity.
Scientific Research Applications
1-(2-Methoxyphenyl)-3-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-(2-Methoxyphenyl)-3-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulation of signaling pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
1-(2-Hydroxyphenyl)-3-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea: Differing by the presence of a hydroxyl group instead of a methoxy group.
1-(2-Methoxyphenyl)-3-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiourea: Featuring a thiourea moiety instead of a urea moiety.
Uniqueness:
Methoxy Group: The presence of the methoxy group in 1-(2-Methoxyphenyl)-3-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea can influence its electronic properties and reactivity, making it distinct from its analogs.
Biological Activity: The specific arrangement of functional groups may confer unique biological activities, making it a compound of interest for further research.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness in comparison to similar compounds
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-25-16-9-5-4-8-15(16)20-18(24)19-13-7-3-2-6-12(13)14-10-11-17(23)22-21-14/h2-11H,1H3,(H,22,23)(H2,19,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTLNDVMUACAFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=CC=CC=C2C3=NNC(=O)C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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